タプロステン

概要

説明

Prostacyclin is a natural hormone primarily released by the vascular endothelial cells of blood vessels and is known for its potent vasodilation activity and inhibition of platelet aggregation . Taprostene exhibits similar biological activities but with improved chemical stability, making it a valuable compound for various scientific and medical applications .

科学的研究の応用

Taprostene has a wide range of scientific research applications:

Cardiovascular Research: Taprostene is used to study its effects on platelet function, erythrocyte function, and cardiovascular disturbances.

Pulmonary Research: It has been studied for its protective effects in acute myocardial ischemia and reperfusion.

Inflammatory Diseases: Taprostene has shown potential in treating acute inflammatory states and models of myocardial hypoxia and permanent ischemia.

Cellular Research: It is used as an IP receptor agonist to study its effects on cyclic adenosine monophosphate (cAMP) expression in human bronchial epithelial cells.

作用機序

タプロステンは、主にプロスタサイクリン受容体(IP受容体)を介して作用します。IP受容体に結合すると、タプロステンはアデニルシクラーゼを活性化し、cAMPレベルの上昇につながります。 この活性化は、血管拡張、血小板凝集阻害、抗炎症作用など、さまざまな下流効果をもたらします . タプロステンはまた、ヒト気道上皮細胞における抗炎症遺伝子の誘導能力を高めることで、グルココルチコイドの効果を高めます .

6. 類似化合物の比較

タプロステンは、以下のような他のプロスタサイクリンアナログと比較されます。

イロプロスト: 同様の血管拡張作用と抗凝集作用を持つ、別のプロスタサイクリンアナログです。

トレプロスチニル: 肺動脈性高血圧症の治療に使用されていることで知られています。

ベラプロスト: 同様の治療用途を持つ、経口のプロスタサイクリンアナログです。

生化学分析

Biochemical Properties

Taprostene exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats . It enhances cytoprotective actions, while minimizing unwanted hemodynamic effects . Taprostene has also been shown to exert a partial agonistic activity at IP receptors .

Cellular Effects

Taprostene has been used as an IP receptor agonist and was found to increase cAMP expression in human bronchial epithelial cells . It exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats .

Molecular Mechanism

Taprostene is a synthetic, chemically stable analogue of Prostacyclin (PGI2). It exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats . It enhances cytoprotective actions, while minimizing unwanted hemodynamic effects . It has also been shown to exert a partial agonistic activity at IP receptors .

Temporal Effects in Laboratory Settings

Taprostene produced a significant increase in absolute walking time compared to placebo one day after infusion and at 1, 4 and 8 weeks later .

Dosage Effects in Animal Models

In a 6-hour model of myocardial ischemia (MI) with reperfusion in anesthetized cats, Taprostene (100 ng/kg/min) was infused intravenously starting 30 minutes postocclusion of the left anterior descending coronary artery followed by reperfusion 1 hour later . Taprostene infusion resulted in significantly lower plasma creatine phosphokinase activities for the MI + Taprostene group compared with the MI + vehicle group .

Metabolic Pathways

Taprostene is a synthetic, chemically stable analogue of Prostacyclin (PGI2), which is biosynthesized from arachidonic acid via cyclooxygenase enzymes including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (prostaglandin G/H synthase 2, COX-2) .

Transport and Distribution

It is known that transport proteins play pivotal roles in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .

Subcellular Localization

The appropriate subcellular localization of proteins is crucial because it provides the physiological context for their function .

準備方法

タプロステンの合成には、いくつかの重要な手順が含まれます。

メチル化: 得られた化合物をエーテル中でジアゾメタンでメチル化すると、対応するメチルエステルが生成されます.

ヨウ素化とエポキシ化: メチルエステルを、エーテル-水中でヨウ素と炭酸水素ナトリウムで処理すると、ヨウ素化エポキシドが生成されます.

脱離: ヨウ素化エポキシドを、トルエン中で1,5-ジアザビシクロ[4.3.0]ノン-5-エンで処理すると、ヨウ化水素が脱離し、タプロステンメチルエステルが生成されます.

3. 化学反応の分析

タプロステンは、さまざまな化学反応を起こし、以下が含まれます。

酸化: タプロステンは、特定の条件下で酸化されて、異なる酸化生成物を生成する可能性があります。

還元: 還元反応を起こすこともありますが、これはそれほど一般的ではありません。

これらの反応で使用される一般的な試薬には、ヨウ素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究の応用

タプロステンは、科学研究において幅広い用途があります。

化学反応の分析

Taprostene undergoes various chemical reactions, including:

Oxidation: Taprostene can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Taprostene can participate in substitution reactions, particularly involving its hydroxyl and carboxyl groups.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Taprostene is compared with other prostacyclin analogues such as:

Iloprost: Another prostacyclin analogue with similar vasodilatory and anti-aggregatory properties.

Treprostinil: Known for its use in treating pulmonary arterial hypertension.

Beraprost: An oral prostacyclin analogue with similar therapeutic applications.

Taprostene is unique due to its enhanced chemical stability and specific protective effects on the endothelium and myocardium .

特性

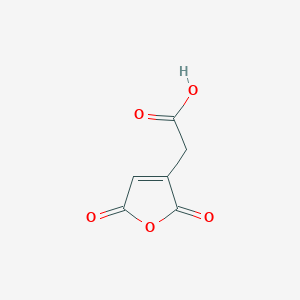

IUPAC Name |

3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJOKYGJNOQXDP-OZUBPDBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872496 | |

| Record name | Taprostene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108945-35-3 | |

| Record name | Taprostene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108945-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taprostene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprostene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPROSTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)